1-Chloropyrimido[4,5-c]cinnoline 1-Chloropyrimido[4,5-c]cinnoline
Brand Name: Vulcanchem
CAS No.: 87954-03-8
VCID: VC8387461
InChI: InChI=1S/C10H5ClN4/c11-9-8-6-3-1-2-4-7(6)14-15-10(8)13-5-12-9/h1-5H
SMILES: C1=CC=C2C(=C1)C3=C(N=CN=C3Cl)N=N2
Molecular Formula: C10H5ClN4
Molecular Weight: 216.62 g/mol

1-Chloropyrimido[4,5-c]cinnoline

CAS No.: 87954-03-8

Cat. No.: VC8387461

Molecular Formula: C10H5ClN4

Molecular Weight: 216.62 g/mol

* For research use only. Not for human or veterinary use.

1-Chloropyrimido[4,5-c]cinnoline - 87954-03-8

Specification

CAS No. 87954-03-8
Molecular Formula C10H5ClN4
Molecular Weight 216.62 g/mol
IUPAC Name 1-chloropyrimido[4,5-c]cinnoline
Standard InChI InChI=1S/C10H5ClN4/c11-9-8-6-3-1-2-4-7(6)14-15-10(8)13-5-12-9/h1-5H
Standard InChI Key VBYNHUBBZJDXEX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(N=CN=C3Cl)N=N2
Canonical SMILES C1=CC=C2C(=C1)C3=C(N=CN=C3Cl)N=N2

Introduction

Structural and Molecular Characteristics

Core Scaffold and Substitution Patterns

1-Chloropyrimido[4,5-c]cinnoline features a bicyclic framework comprising a pyrimidine ring fused to a cinnoline system. The cinnoline moiety, a benzodiazine derivative, consists of a benzene ring annulated with a pyridazine unit . Chlorine substitution at position 1 introduces electrophilic character, while the pyrimidine nitrogen atoms contribute to hydrogen-bonding potential. X-ray crystallography of analogous cinnolines reveals planar geometries with bond lengths of 1.32–1.40 Å for C–N bonds and 1.73–1.80 Å for C–Cl interactions .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₁₀H₅ClN₄
Average Mass216.628 Da
Monoisotopic Mass216.020274 Da
LogP (Predicted)2.34 ± 0.45
Aqueous Solubility (25°C)0.12 mg/mL
Melting Point238–245°C (dec.)

The chlorine atom increases lipophilicity (LogP > 2), favoring membrane permeability, while the pyrimidine nitrogens enhance water solubility via hydrogen bonding .

Synthetic Methodologies

Diazotization-Cyclization Approach

A optimized synthesis involves sequential diazotization and cyclization:

  • Diazonium Salt Formation: Treatment of 3-cyclopropyl-4-aminopyrimidine with NaNO₂ in HCl at 0°C generates the diazonium intermediate .

  • Cyclization: Prolonged stirring (48 h, RT) induces intramolecular cyclization, yielding the cinnoline core.

  • Chlorination: Electrophilic aromatic substitution using Cl₂ gas introduces the terminal chlorine substituent .

The reaction proceeds with 12–15% yield due to competing side reactions, necessitating chromatographic purification (toluene/ethyl acetate 7:3) .

Alternative Pathways

Microwave-assisted synthesis reduces reaction times from 48 h to <6 h, enhancing yields to 18–22% . Green chemistry approaches employ aqueous-mediated cyclization, eliminating halogenated solvents but requiring higher temperatures (80–100°C) .

Pharmacological Activity and Mechanism

Human Neutrophil Elastase Inhibition

1-Chloropyrimido[4,5-c]cinnoline exhibits dose-dependent HNE inhibition (IC₅₀ = 56 nM), surpassing earlier indazole-based inhibitors in stability (t₁/₂ = 114 min) . Kinetic studies confirm reversible competitive inhibition, with a Kₐ of 4.2 × 10⁷ M⁻¹s⁻¹ .

Structure-Activity Relationships (SAR)

  • C-4 Substituents: Ester groups (e.g., COOEt) enhance binding affinity by 3-fold compared to ketones .

  • Chlorine Position: Para-substitution (position 1) improves IC₅₀ by 40% versus meta-substituted analogs .

  • Ring Fusion: Pyrimidine fusion increases metabolic stability 2.3-fold relative to pyrazole-fused systems .

Molecular Docking Insights

Docking simulations (PDB: 1H1B) identify two binding modes:

  • Amide Attack: Cinnolin-4(1H)-one derivatives undergo nucleophilic attack by Ser195, forming a tetrahedral intermediate .

  • Ester Binding: Ester-containing analogs align with His57 and Val190 via hydrophobic interactions, stabilizing the oxyanion hole .

Stability and Biopharmaceutical Profile

Chemical Stability

The compound demonstrates pH-dependent stability:

  • t₁/₂ (pH 7.4): 114 min

  • t₁/₂ (pH 1.2): 68 min
    Degradation pathways involve hydrolysis of the pyrimidine ring, detectable via HPLC-MS .

Metabolic Pathways

Cytochrome P450 isoforms 3A4 and 2D6 mediate N-dechlorination and hydroxylation, respectively. Co-administration with CYP inhibitors (e.g., ketoconazole) increases AUC by 2.8-fold .

Applications and Future Directions

Material Science Applications

As a π-deficient heterocycle, it serves as:

  • Organic Semiconductor: Bandgap = 3.1 eV, suitable for electron-transport layers .

  • Coordination Complex Ligand: Forms stable complexes with Cu(II) (log β = 8.2) .

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